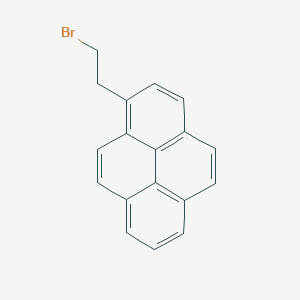
1-(2-Bromoethyl)pyrene
概要
説明
1-(2-Bromoethyl)pyrene is a halogenated polycyclic aromatic hydrocarbon derived from pyrene, a common aromatic hydrocarbon found in various environmental sources such as cigarette smoke, wood smoke, and grilled or charred food. This compound is characterized by the presence of a bromoethyl group attached to the pyrene backbone, making it a significant intermediate in synthetic chemistry and materials science .
準備方法
The synthesis of 1-(2-Bromoethyl)pyrene typically involves the bromination of pyrene. One common method is the reaction of pyrene with bromine or N-bromosuccinimide in the presence of a catalyst. The reaction conditions often include the use of organic solvents such as tetrahydrofuran or methanol, and the process may require heating to facilitate the bromination reaction . Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized conditions to ensure high yield and purity of the product .
化学反応の分析
1-(2-Bromoethyl)pyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form pyrene derivatives with different functional groups.
Reduction Reactions: Reduction of this compound can lead to the formation of pyrene with reduced functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 1-(2-Hydroxyethyl)pyrene .
科学的研究の応用
1-(2-Bromoethyl)pyrene has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various pyrene derivatives, which are used in the study of photophysical properties and as building blocks for more complex molecules.
Biology: The compound is used in studies related to DNA damage and mutagenesis due to its potential carcinogenic properties.
Medicine: Research on this compound contributes to understanding the mechanisms of carcinogenesis and the development of potential therapeutic agents.
Industry: It is used in the production of materials with specific electronic and photophysical properties, such as organic semiconductors and fluorescent dyes.
作用機序
The mechanism of action of 1-(2-Bromoethyl)pyrene involves its interaction with biological molecules, leading to DNA damage and mutagenesis. The bromoethyl group can form covalent bonds with DNA, causing structural changes that result in mutations. These mutations can lead to uncontrolled cell growth and cancer development. The molecular targets include DNA bases, and the pathways involved are related to the cellular response to DNA damage, such as the activation of repair mechanisms and apoptosis.
類似化合物との比較
1-(2-Bromoethyl)pyrene can be compared with other bromopyrene derivatives, such as:
1-Bromopyrene: Similar in structure but lacks the ethyl group, making it less reactive in certain substitution reactions.
2-Bromopyrene: The bromine atom is attached at a different position on the pyrene ring, leading to different reactivity and properties.
1,3,6,8-Tetrabromopyrene: Contains multiple bromine atoms, making it more reactive and useful for synthesizing highly functionalized pyrene derivatives.
The uniqueness of this compound lies in its specific substitution pattern, which allows for targeted functionalization and diverse applications in various fields .
特性
IUPAC Name |
1-(2-bromoethyl)pyrene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br/c19-11-10-12-4-5-15-7-6-13-2-1-3-14-8-9-16(12)18(15)17(13)14/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJIXMJTJBFMIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















